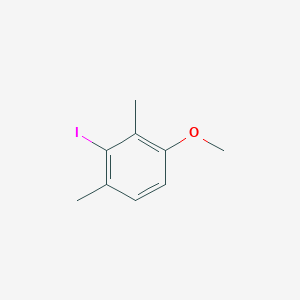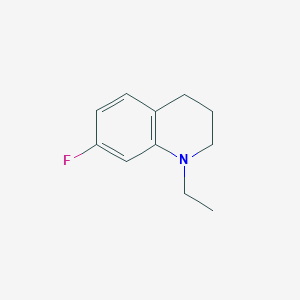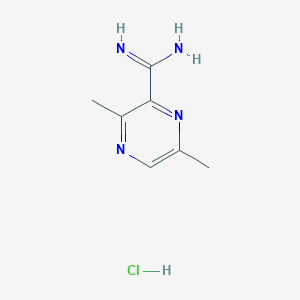
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C7H11ClN4 It is a derivative of pyrazine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride typically involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. This reaction is carried out using selenium dioxide and silver nitrate as oxidizing agents. The reaction conditions are carefully controlled to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into other pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Hydrogen gas and metal catalysts (e.g., palladium on carbon) are typical reagents for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which can have different functional groups and properties. These derivatives are often used in further chemical synthesis and research applications.
科学研究应用
3,6-Dimethylpyrazine-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical derivatives.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, contributing to advancements in manufacturing and technology.
作用机制
The mechanism of action of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrazine-2-carboximidamide hydrochloride: A closely related compound with similar chemical properties.
3,5-Dimethylpyrazine-2-carboximidamide: Another derivative of pyrazine with different substitution patterns.
2,3,5,6-Tetramethylpyrazine: The precursor used in the synthesis of 3,6-Dimethylpyrazine-2-carboximidamide hydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties
属性
分子式 |
C7H11ClN4 |
|---|---|
分子量 |
186.64 g/mol |
IUPAC 名称 |
3,6-dimethylpyrazine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-4-3-10-5(2)6(11-4)7(8)9;/h3H,1-2H3,(H3,8,9);1H |
InChI 键 |
IYORWDGDBVPJMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)C(=N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


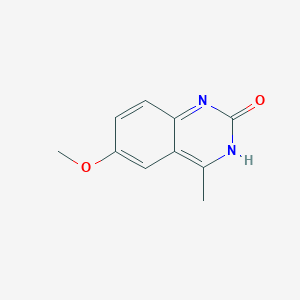

![5-Methylfuro[2,3-d]pyrimidin-2-amine](/img/no-structure.png)
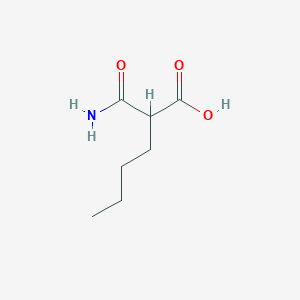
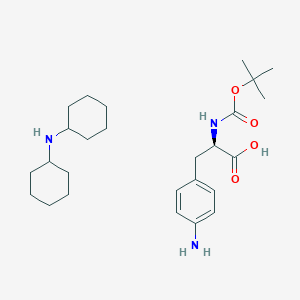
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)

